5-(2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-(2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolopyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves several steps. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This reaction yields 5-[(5-chloroacetyl-2-ethoxy)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, which can be further condensed with various β-diketones or β-ketoesters to obtain new derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides in the presence of catalysts like anhydrous aluminum chloride.
Condensation: Reaction with β-diketones or β-ketoesters to form new derivatives.
Common Reagents and Conditions
Acylation: Chloroacetyl chloride and anhydrous aluminum chloride.
Condensation: β-diketones or β-ketoesters, often in the presence of ethylenediamine (EDA) as a catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidinones, which have been studied for their antimicrobial, antifungal, and anthelmintic activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, compounds in this family are known to inhibit phosphodiesterase type 5 (PDE5), which leads to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation . This mechanism is similar to that of sildenafil, a well-known PDE5 inhibitor used to treat erectile dysfunction.
Comparison with Similar Compounds
Similar Compounds
Sildenafil: 5-[2-ethoxy-5-(4-methylpiperazinylsulfonyl)phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.
Vardenafil: Another PDE5 inhibitor with a similar structure and mechanism of action.
Uniqueness
5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its structural features allow for diverse chemical modifications, making it a versatile compound for drug development.
Properties
Molecular Formula |
C17H26N4O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-(2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C17H26N4O2/c1-4-8-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-6-7-10-13(11)23-5-2/h6-7,9-10,12,14-16,18,20H,4-5,8H2,1-3H3,(H,19,22) |
InChI Key |
IICYMGYSWRCDEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2C(C(=O)NC(N2)C3=CC=CC=C3OCC)N(N1)C |
Origin of Product |
United States |
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